Anti-Bacterial Agents; Enzyme Inhibitors; Nucleic Acid Synthesis Inhibitors
Oral norfloxacin is used for the treatment of prostatitis caused by E. coli. /Included in US product label/
Oral norfloxacin is used in adults for the treatment of complicated UTIs caused by susceptible E. coli, K. pneumoniae, P. mirabilis, Ps. aeruginosa, S. marcescens, or E. faecalis. /Included in US product label/
Oral norfloxacin is used in adults for the treatment of uncomplicated urinary tract infections (UTIs) (including cystitis) caused by susceptible Citrobacter freundii, Enterobacter aerogenes, E. cloacae, Escherichia coli, Klebsiella pneumoniae, ... Proteus mirabilis, P. vulgaris, ... Pseudomonas aeruginosa, ... . The drug also is used orally in adults for the treatment of uncomplicated UTIs caused by susceptible Staphylococcus aureus, S. epidermidis, S. saprophyticus, Streptococcus agalactiae (group B streptococci), or Enterococcus faecalis. /Included in US product label/
Oral norfloxacin has been used in adults for the treatment of uncomplicated gonorrhea caused by susceptible Neisseria gonorrhoeae. Although fluoroquinolones (ciprofloxacin, levofloxacin, ofloxacin) were previously considered drugs of choice for the treatment of uncomplicated gonorrhea, the CDC currently states that fluoroquinolones should not be used for the treatment of gonorrhea or any associated infections that may involve N. gonorrhoeae (e.g., pelvic inflammatory disease (PID), epididymitis). /Included in US product label/
Norfloxacin has been used for short-term treatment of travelers' diarrhea or for the prevention of travelers' diarrhea in adults traveling for relatively short periods of time to high-risk areas. The most common cause of travelers' diarrhea worldwide is noninvasive enterotoxigenic strains of E. coli (ETEC), but travelers' diarrhea also can be caused by various other bacteria including enteroaggregative E. coli (EAEC), Campylobacter jejuni, Shigella, Salmonella, A. hydrophila, P. shigelloides, Yersinia enterocolitica, V. parahaemolyticus, or non-O-group V. cholerae.In some cases, travelers' diarrhea is caused by parasitic enteric pathogens (e.g., Giardia duodenalis (also known as G. lamblia or G. intestinalis), Cryptosporidium parvum, Cyclospora cayetanensis, Entamoeba histolytica, Dientamoeba fragilis) or viral enteric pathogens (e.g., rotavirus, norovirus). /NOT included in US prouct label/
Oral norfloxacin is used for the treatment of shigellosis caused by susceptible Shigella. /NOT included in US product label/
Norfloxacin has been effective when used in the treatment of cholera, including infections caused by Vibrio cholerae serotypes 01 or 0139. /NOT included in US product label/
Norfloxacin has been effective when used in adults for the treatment of gastroenteritis caused by susceptible enterotoxigenic E. coli, Aeromonas hydrophila, Plesiomonas shigelloides, Salmonella, Shigella (including Sh. boydii, Sh. dysenteriae, Sh. flexneri, Sh. sonnei), Vibrio cholerae, or V. parahaemolyticus. /NOT included in US product label/
Oral norfloxacin is used in adults for the treatment of uncomplicated urinary tract infections (UTIs) (including cystitis) caused by susceptible ... Morganella morganii, ... Providencia rettgeri,... or Serratia marcescens. /NOT included in US product label/
The fluorescence emission of the fluoroquinolones enoxacin (ENO), ciprofloxacin (CIPRO), norfloxacin (NOR) and ofloxacin (OFLO) notably increased by UV irradiation during few minutes, in ethanolic-water medium. An HPLC method has been developed, for the determination of these fluoroquinolones, based on the separation of the formed irradiation photoproducts. Optimization of the analytical wavelengths has been carried out by fast multiemission scanning fluorescence detection. The highest sensitivity has been found when measuring at emission wavelengths of 407 and 490 nm, for ENO and OFLO, respectively, and at 444 nm for both NOR and CIPRO (exciting at 277 nm). According to the criterium of Clayton, using 0.05 as false positive and false negative error assurance probabilities, detection limits of 7.3, 6.0, 6.3 and 14.5 ng/mL, for ENO, NOR, CIPRO and OFLO, respectively, have been found. Urine and serum samples have been successfully analyzed, with recovery values ranging among 99-97% and 98-103%, for urine and serum, respectively.
A simple and fast liquid chromatographic method coupled with fluorescence detection (LC-FD) is reported, for the first time, for the simultaneous quantification of norfloxacin (NOR), ciprofloxacin (CIP) and lomefloxacin (LOM) in human plasma, using levofloxacin as internal standard (IS). Sample preparation consists of a single-step precipitation of plasma proteins followed by vortex-mixing and centrifugation. Chromatographic separation was achieved within 7? min on a reversed-phase C(18) column with a mobile phase consisting of 0.1% aqueous formic acid (pH = 3.0, triethylamine)-methanol (82:18, v/v) pumped isocratically at 1.2 mL/min. The detector was set at excitation/emission wavelengths of 278/450 nm. Calibration curves were linear (r(2) > or = 0.994) in the range of 0.02-5.0 ug/mL, and the limit of quantification was established at 0.02 ug/mL for all analytes (NOR, CIP and LOM). The overall precision did not exceed 8.19% and accuracy was within + or - 10.91%. NOR, CIP and LOM were extracted from human plasma with an overall mean recovery ranged from 90.1 to 111.5%. No interferences were observed at the retention times of the analytes and IS. This novel LC-FD method enables the reliable determination of NOR, CIP and LOM in a single chromatographic run, which may be suitable to support human pharmacokinetic-based studies with those antimicrobial agents.
A novel chemiluminescence (CL) system for the determination of norfloxacin (NFLX) is developed based on the direct CL reaction of [Ag(HIO(6))(2)](5-)-H(2)SO(4)-NFLX system. The possible mechanism of CL emission and enhancing effect was discussed by comparing UV, fluorescence and CL spectra. [Ag(HIO(6))(2)](5-) in the presence of H(2)SO(4) could produce CL emission at 490 nm, this might be caused by the excited state (O(2))(2)*. The enhancing effect of NFLX may be produced through an intermolecular energy transfer from part of (O(2))(2)* to NFLX molecule and complex of Ag(3+) and NFLX. The CL intensity emission intensity was linear in the range 1.34 x 10(-8) to 5.44 x 10(-6) gmL(-1) with correlation coefficient of 0.9982. The detection limit (s/n=3) was 3.10 x 10(-9) gmL(-1). The recovery was in the range of 90.0-104% with the RSD of 1.1-2.8%. The proposed flow injection CL method was applied satisfactorily for the determination of NFLX in capsule, human serum and urine.
A capillary zone electrophoresis method has been developed for the direct determination of norfloxacin in the physiological perfusate of isolated rat liver. Norfloxacin and the internal standard triamterene were detected using laser-induced fluorescence (LIF) detection with the excitation and emission wavelength of 325 and 435 nm, respectively. ... Calibration curves were linear over a wide range of 0.01-100 microg/mL. The limit of quantitation was 0.01 microg/mL. The intra- and inter-day relative standard deviation was 3.7%, or less, and the accuracy was 93.2% of the nominal concentration.
A fast and sensitive approach that can be used to detect norfloxacin in human urine using capillary electrophoresis with end-column electrochemiluminescence (ECL) detection of Ru(bpy)(3)(2+) is described. The separation column was a 75-microm i.d. capillary. The running buffer was 15 mmol L(-1) sodium phosphate (pH 8.2). The solution in the detection cell was 50 mmol L(-1) sodium phosphate (pH 8.0) and 5 mmol L(-1) Ru(bpy)(3)(2+). The ECL intensity varied linearly with norfloxacin concentration from 0.05 to 10 micromol L(-1). The detection limit (S/N=3) was 0.0048 micromol L(-1), and the relative standard deviations of the ECL intensity and the migration time for eleven consecutive injections of 1.0 micromol L(-1) norfloxacin (n=11) were 2.6% and 0.8%, respectively. The method was successfully applied to the determination of norfloxacin spiked in human urine without sample pretreatment. The recoveries were 92.7-97.9%.